molecular formula C16H19FN4OS B2567373 N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170867-35-2

N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2567373
CAS RN: 1170867-35-2
M. Wt: 334.41
InChI Key: DGQAWVDPEXAZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide” is a compound that is related to the antagonists of calcitonin gene-related peptide receptors (CGRP-receptor) . These antagonists are used in therapy for treatment of neurogenic vasodilation, neurogenic inflammation, migraine, and other headaches, thermal injury, circulatory shock, flushing associated with menopause, airway inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), and other conditions .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity
Research into similar compounds reveals antimicrobial and antituberculosis properties, highlighting the potential of N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide in combating bacterial infections. For instance, compounds containing a 1,3,4-thiadiazole nucleus have demonstrated antimicrobial activity against various microorganisms. These activities suggest that modifications to the core structure, such as those found in this compound, could exhibit similar biological effects (Başoğlu et al., 2013). Additionally, derivatives designed for Mycobacterium tuberculosis GyrB inhibition, a key target in antituberculosis drug design, show that thiazole-aminopiperidine hybrids, akin to the structure of interest, can effectively inhibit tuberculosis bacteria (Jeankumar et al., 2013).

Serotonin Receptor Antagonism
Compounds structurally related to this compound have been explored for their potential in modulating serotonin receptors, which are crucial for various neurological and psychological functions. Studies on analogs like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides indicate high affinity and selectivity towards 5-HT1A receptors, suggesting a promising avenue for neuropsychiatric disorder treatment and imaging studies (García et al., 2014).

Orexin Receptor Antagonism
The exploration of orexin 1 and 2 receptor antagonists, such as SB-649868, which shares functional similarities with this compound, underlines the therapeutic potential in sleep disorder management. The study on the metabolism and disposition of these compounds reveals insights into their pharmacokinetics and biological activities, providing a foundation for further research into related structures for insomnia treatment (Renzulli et al., 2011).

Antagonists for GPIIb/IIIa Integrin
Investigations into compounds with a trisubstituted beta-amino acid residue, akin to the structure of this compound, have yielded potent and orally active fibrinogen receptor antagonists. These compounds, such as ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, demonstrate significant therapeutic potential in antithrombotic treatment, especially during the acute phase, by inhibiting human platelet aggregation (Hayashi et al., 1998).

Mechanism of Action

The mechanism of action of this compound is likely related to its role as an antagonist of CGRP-receptors . CGRP is a naturally occurring peptide that has a number of biological effects, including vasodilation . When CGRP binds to its receptors, it activates intracellular adenylate cyclase, exerting its biological action . As an antagonist, this compound would be expected to block the action of CGRP.

properties

IUPAC Name

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-2-18-16(22)21-9-5-6-11(10-21)14-19-20-15(23-14)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQAWVDPEXAZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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